Cas no 17202-79-8 (Cyclobutanol, 1-ethenyl-)
Cyclobutanol, 1-ethenyl- Chemical and Physical Properties
Names and Identifiers
-
- Cyclobutanol, 1-ethenyl-
- 1-vinyl-1-cyclobutanol
- 1-Vinyl-cyclobutanol
- NENZDZJSFGHDNG-UHFFFAOYSA-N
- CS-0253245
- 1-Ethenylcyclobutan-1-ol
- AKOS017631704
- EN300-631628
- 17202-79-8
- 1-vinylcyclobutanol
- vinylcyclobutanol
-
- Inchi: 1S/C6H10O/c1-2-6(7)4-3-5-6/h2,7H,1,3-5H2
- InChI Key: NENZDZJSFGHDNG-UHFFFAOYSA-N
- SMILES: OC1(C=C)CCC1
Computed Properties
- Exact Mass: 202.09942
- Monoisotopic Mass: 98.073164938g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 82.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 26.3
Cyclobutanol, 1-ethenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323915-50mg |
1-Ethenylcyclobutan-1-ol |
17202-79-8 | 95% | 50mg |
¥5493 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323915-100mg |
1-Ethenylcyclobutan-1-ol |
17202-79-8 | 95% | 100mg |
¥7041 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323915-250mg |
1-Ethenylcyclobutan-1-ol |
17202-79-8 | 95% | 250mg |
¥11743 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323915-500mg |
1-Ethenylcyclobutan-1-ol |
17202-79-8 | 95% | 500mg |
¥19839 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323915-1g |
1-Ethenylcyclobutan-1-ol |
17202-79-8 | 95% | 1g |
¥25455 | 2023-04-15 | |
| Enamine | EN300-631628-1.0g |
1-ethenylcyclobutan-1-ol |
17202-79-8 | 95% | 1g |
$0.0 | 2023-06-07 | |
| 1PlusChem | 1P01BJYH-50mg |
1-ethenylcyclobutan-1-ol |
17202-79-8 | 95% | 50mg |
$322.00 | 2024-06-19 | |
| 1PlusChem | 1P01BJYH-100mg |
1-ethenylcyclobutan-1-ol |
17202-79-8 | 95% | 100mg |
$465.00 | 2024-06-19 | |
| 1PlusChem | 1P01BJYH-250mg |
1-ethenylcyclobutan-1-ol |
17202-79-8 | 95% | 250mg |
$638.00 | 2024-06-19 | |
| 1PlusChem | 1P01BJYH-500mg |
1-ethenylcyclobutan-1-ol |
17202-79-8 | 95% | 500mg |
$971.00 | 2024-06-19 |
Cyclobutanol, 1-ethenyl- Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on Cyclobutanol, 1-ethenyl-
1-Ethenylcyclobutanol (CAS No. 17202-79-8)
1-Ethenylcyclobutanol, also known as cyclobutanol, 1-ethenyl-, is a versatile organic compound with the CAS registry number 17202-79-8. This compound belongs to the class of cyclic alcohols and is characterized by its unique structure, which includes a four-membered cyclobutane ring substituted with an ethenyl group (-CH₂CH₂) and a hydroxyl group (-OH). The combination of these functional groups makes 1-Ethenylcyclobutanol a valuable intermediate in various chemical syntheses and applications.
Recent advancements in organic chemistry have highlighted the potential of 1-Ethenylcyclobutanol in the development of novel materials and pharmaceuticals. Researchers have explored its role as a building block for constructing complex molecular architectures, particularly in the synthesis of biologically active compounds and functional polymers. The compound's ability to undergo various transformations, such as oxidation, reduction, and cyclization reactions, has made it a focal point in modern synthetic strategies.
The synthesis of 1-Ethenylcyclobutanol typically involves multi-step processes that leverage the principles of ring-opening polymerization and transition metal catalysis. One notable approach employs the use of ruthenium catalysts to facilitate the formation of the cyclobutane ring, followed by selective functionalization to introduce the ethenyl and hydroxyl groups. This method has been optimized to achieve high yields and excellent stereocontrol, making it suitable for large-scale production.
In terms of applications, 1-Ethenylcyclobutanol has shown promise in the field of drug discovery. Its unique structure allows for the creation of molecules with tailored pharmacokinetic properties, such as improved bioavailability and reduced toxicity. For instance, studies have demonstrated its utility in synthesizing analogs of natural products with potent anti-inflammatory and anticancer activities.
Moreover, 1-Ethenylcyclobutanol has been investigated for its potential in green chemistry, particularly in the development of sustainable solvents and biodegradable polymers. Its ability to participate in reversible reactions under mild conditions makes it an attractive candidate for designing eco-friendly chemical processes.
The growing interest in 1-Ethenylcyclobutanol is also driven by its compatibility with modern analytical techniques. Advanced spectroscopic methods, such as NMR spectroscopy and mass spectrometry, have enabled precise characterization of its structure and reactivity. These tools have been instrumental in understanding the compound's behavior during various chemical transformations.
In conclusion, 1-Ethenylcyclobutanol (CAS No. 17202-79-8) is a multifaceted compound with significant potential across diverse fields. Its unique structure, coupled with its ability to undergo a wide range of chemical transformations, positions it as a key player in contemporary chemical research. As ongoing studies continue to uncover new applications and improve synthetic methodologies, this compound is poised to make even greater contributions to science and industry.
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